2-Bromo-6-(bromomethyl)pyridine hydrobromide
Overview
Description
2-Bromo-6-(bromomethyl)pyridine hydrobromide is a pyridine derivative that is widely used in organic synthesis. This compound is known for its role in the preparation of various chemical sensors and intermediates. It is characterized by the presence of bromine atoms at the 2 and 6 positions of the pyridine ring, as well as a bromomethyl group at the 6 position.
Mechanism of Action
Target of Action
2-Bromo-6-(bromomethyl)pyridine hydrobromide is a pyridine derivative
Mode of Action
This can lead to various biochemical reactions, potentially altering the function of the target molecules .
Biochemical Pathways
It’s known that this compound participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (nbd) based colorimetric and fluorescence chemosensor . This suggests that it may influence pathways related to cellular signaling and detection.
Result of Action
Given its use in the synthesis of a colorimetric and fluorescence chemosensor , it may be involved in the detection and signaling of specific biological events.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels, temperature, and the presence of other chemical species can affect its reactivity and stability. It’s also important to note that strong acids can cause coagulation necrosis, characterized by the formation of a coagulum (eschar) as a result of the desiccating action of the acid on proteins in specific tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(bromomethyl)pyridine hydrobromide typically involves the bromination of 2-methylpyridine. One common method includes heating 2-chloro-6-methylpyridine with bromotrimethylsilane . Another approach involves the reaction of 2-methylpyridine with bromine in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are crucial for optimizing the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(bromomethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Negishi cross-coupling reaction, to form C-N bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, copper catalysts, and various nucleophiles. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Bromo-6-(bromomethyl)pyridine hydrobromide has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of fluorescent probes and other bioactive molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: This compound is similar in structure but lacks the bromomethyl group at the 6 position.
2-Bromopyridine: Another related compound, which has a single bromine atom at the 2 position.
2-(Bromomethyl)pyridine: This compound has a bromomethyl group at the 2 position but lacks the additional bromine atom at the 6 position.
Uniqueness
2-Bromo-6-(bromomethyl)pyridine hydrobromide is unique due to the presence of both bromine atoms and a bromomethyl group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and chemical sensors.
Properties
IUPAC Name |
2-bromo-6-(bromomethyl)pyridine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N.BrH/c7-4-5-2-1-3-6(8)9-5;/h1-3H,4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXZCKCYSKEHTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CBr.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.83 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32938-46-8 | |
Record name | 2-bromo-6-(bromomethyl)pyridine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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